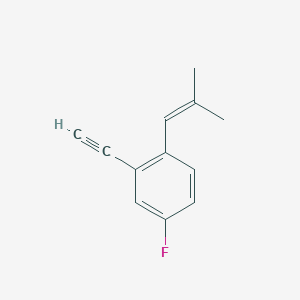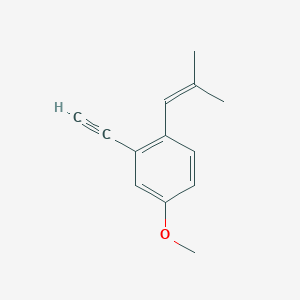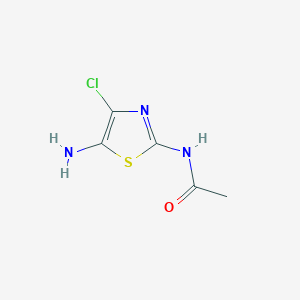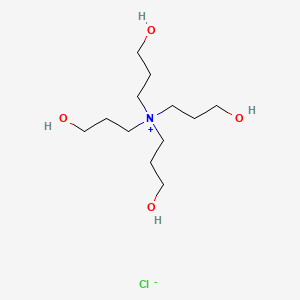
3-Ethyl-5-formyl-4-methyl-1H-pyrrole-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-5-formyl-4-methyl-1H-pyrrole-2-sulfonic acid is a heterocyclic organic compound with a pyrrole ring structure This compound is notable for its unique combination of functional groups, including an ethyl group, a formyl group, a methyl group, and a sulfonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-formyl-4-methyl-1H-pyrrole-2-sulfonic acid typically involves multi-step organic reactions. One common approach is the cyclization of suitable precursors under acidic or basic conditions. For instance, the reaction of 3-ethyl-4-methylpyrrole with a formylating agent such as formic acid or paraformaldehyde can introduce the formyl group at the 5-position. The sulfonic acid group can be introduced through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-5-formyl-4-methyl-1H-pyrrole-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-Ethyl-5-carboxy-4-methyl-1H-pyrrole-2-sulfonic acid.
Reduction: 3-Ethyl-5-hydroxymethyl-4-methyl-1H-pyrrole-2-sulfonic acid.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-5-formyl-4-methyl-1H-pyrrole-2-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Ethyl-5-formyl-4-methyl-1H-pyrrole-2-sulfonic acid depends on its interaction with specific molecular targets. For instance, its formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological membranes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethyl-4-methyl-1H-pyrrole-2-sulfonic acid: Lacks the formyl group, which reduces its reactivity in certain chemical reactions.
5-Formyl-4-methyl-1H-pyrrole-2-sulfonic acid: Lacks the ethyl group, which may affect its solubility and overall chemical properties.
3-Ethyl-5-formyl-1H-pyrrole-2-sulfonic acid: Lacks the methyl group, which can influence its steric and electronic properties.
Uniqueness
3-Ethyl-5-formyl-4-methyl-1H-pyrrole-2-sulfonic acid is unique due to its combination of functional groups, which provides a balance of reactivity, solubility, and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
781565-65-9 |
|---|---|
Molekularformel |
C8H11NO4S |
Molekulargewicht |
217.24 g/mol |
IUPAC-Name |
3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-sulfonic acid |
InChI |
InChI=1S/C8H11NO4S/c1-3-6-5(2)7(4-10)9-8(6)14(11,12)13/h4,9H,3H2,1-2H3,(H,11,12,13) |
InChI-Schlüssel |
FVOAALLAABGPJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(NC(=C1C)C=O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{2-[(4-Methoxyphenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one](/img/structure/B14207011.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline](/img/structure/B14207012.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14207018.png)
![Thiocyanic acid, [1-[(3-methoxyphenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14207022.png)
![Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]-](/img/structure/B14207026.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]-](/img/structure/B14207035.png)

![1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene](/img/structure/B14207041.png)
![4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide](/img/structure/B14207058.png)


